1-(4-(Phenylsulfonyl)phenyl)ethanone
Overview
Description
1-(4-(Phenylsulfonyl)phenyl)ethanone is a compound characterized by the presence of a sulfone group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure is pivotal for its reactivity and the variety of chemical reactions it can undergo.
Synthesis Analysis
The base-mediated synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones from 1,2-bis(phenylsulfonyl)ethane and ketones is a notable method for preparing sulfones, including derivatives similar to 1-(4-(Phenylsulfonyl)phenyl)ethanone. This approach provides a straightforward pathway to sulfones using 1,2-bis(phenylsulfonyl)ethane as the sulfone source, highlighting the compound's synthetic accessibility and versatility (Xie et al., 2013).
Molecular Structure Analysis
The crystal structure analysis of related sulfone compounds reveals significant insights into their molecular geometry. For instance, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone demonstrates a planar structure for the ethanone and fluorophenyl groups, with specific dihedral angles between phenyl rings. This structural rigidity and orientation play a crucial role in the compound's reactivity and interactions (Abdel‐Aziz et al., 2012).
Chemical Reactions and Properties
Electrochemical synthesis offers a regioselective pathway to 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, demonstrating the electrochemical reactivity of phenylsulfonyl-containing compounds under mild conditions. This methodology avoids the use of toxic reagents and highlights the compound's potential in sustainable chemistry practices (Sharafi-kolkeshvandi et al., 2016).
Physical Properties Analysis
Research on related sulfone compounds, such as poly(1,4-phenylenesulfone) and its oligomers, provides valuable information on the physical properties, including crystallinity and thermal stability. These studies underscore the importance of molecular structure in determining the physical characteristics of sulfone materials (Colquhoun et al., 2002).
Chemical Properties Analysis
The reactivity of sulfone compounds in cyclization reactions, as seen in the synthesis of heterocyclic compounds from 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone, demonstrates the chemical versatility of the sulfone group in facilitating complex transformations (Fan et al., 1998).
Scientific Research Applications
1. Heterocyclic Synthesis
- Application Summary : Phenyl sulfonylacetophenone, a derivative of 1-(4-(Phenylsulfonyl)phenyl)ethanone, is considered to be one of the most important synthons in the field of synthetic organic chemistry . It has been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
- Methods of Application : β-Ketosulfone, an active C–H acid, has been widely used as a nucleophile in many organic transformations . It is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .
- Results/Outcomes : The use of phenyl sulfonylacetophenone has led to the synthesis of various organic compounds, including γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .
2. Antimicrobial Applications
- Application Summary : A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized . These compounds have shown promising antimicrobial activity .
- Methods of Application : The compounds were synthesized via the reaction of 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl) phenyl)ethan-1-one with various substituted aminoazopyrazole derivatives in a one-pot reaction strategy .
- Results/Outcomes : The results of antimicrobial activities of the new sulfone derivatives revealed that several derivatives showed activity exceeding the activity of the reference drug .
3. Polymer Synthesis
- Application Summary : A new bisphenol, 1,1-bis- [ (4-hydroxyphenyl)-1- (4-phenylsulfonyl)phenyl)]ethane (DPSBP) was synthesized starting from diphenylsulfide .
- Methods of Application : The synthesis involved the reaction of diphenylsulfide with other reagents to form DPSBP .
- Results/Outcomes : The synthesized DPSBP was characterized by spectroscopic methods .
4. Synthesis of Fused Heterocycles
- Application Summary : 1-(4-(Phenylsulfonyl)phenyl)ethanone has been used as a starting material for the synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .
- Methods of Application : The synthesis involved the reaction of 1-(4-(Phenylsulfonyl)phenyl)ethanone with other reagents to form the desired heterocycles .
- Results/Outcomes : The use of 1-(4-(Phenylsulfonyl)phenyl)ethanone has led to the synthesis of various organic compounds, including γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .
5. Synthesis of Acetylenes, Allenes, Chalcones
- Application Summary : 1-(4-(Phenylsulfonyl)phenyl)ethanone has been used as a starting material for the synthesis of acetylenes, allenes, chalcones .
- Methods of Application : The synthesis involved the reaction of 1-(4-(Phenylsulfonyl)phenyl)ethanone with other reagents to form the desired compounds .
- Results/Outcomes : The use of 1-(4-(Phenylsulfonyl)phenyl)ethanone has led to the synthesis of various organic compounds, including γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .
6. Synthesis of Halomethyl Sulfones and Dihalomethyl Sulfones
- Application Summary : 1-(4-(Phenylsulfonyl)phenyl)ethanone has been used as a starting material for the synthesis of halomethyl sulfones and dihalomethyl sulfones .
- Methods of Application : The synthesis involved the reaction of 1-(4-(Phenylsulfonyl)phenyl)ethanone with halogenating reagents such as pyridinium perbromate, bromine, and sulfuryl chloride in chloroform/dichloromethane .
- Results/Outcomes : The use of 1-(4-(Phenylsulfonyl)phenyl)ethanone has led to the synthesis of various organic compounds, including γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives .
7. Synthesis of Furofuran and Furopyrrole Derivatives
- Application Summary : 1-(4-(Phenylsulfonyl)phenyl)ethanone has been used as a starting material for the synthesis of furofuran and furopyrrole derivatives .
- Methods of Application : The synthesis involved the reaction of propargyl alcohol with α-phenylsulfonyl chalcone, a derivative of 1-(4-(Phenylsulfonyl)phenyl)ethanone, in the presence of a base and a catalytic amount of a palladium complex .
- Results/Outcomes : The use of 1-(4-(Phenylsulfonyl)phenyl)ethanone has led to the synthesis of various organic compounds, including furofuran and furopyrrole derivatives .
8. Synthesis of Polyfunctionalized 4H-Pyrans
- Application Summary : 1-(4-(Phenylsulfonyl)phenyl)ethanone has been used as a starting material for the synthesis of polyfunctionalized 4H-pyrans .
- Methods of Application : The synthesis involved the reaction of 1-(4-(Phenylsulfonyl)phenyl)ethanone with other reagents to form the desired compounds .
- Results/Outcomes : The use of 1-(4-(Phenylsulfonyl)phenyl)ethanone has led to the synthesis of various organic compounds, including polyfunctionalized 4H-pyrans .
9. Synthesis of Aziridines and Epoxides
- Application Summary : 1-(4-(Phenylsulfonyl)phenyl)ethanone has been used as a starting material for the synthesis of aziridines and epoxides .
- Methods of Application : The synthesis involved the reaction of 1-(4-(Phenylsulfonyl)phenyl)ethanone with halogenating reagents such as pyridinium perbromate, bromine, and sulfuryl chloride in chloroform/dichloromethane .
- Results/Outcomes : The use of 1-(4-(Phenylsulfonyl)phenyl)ethanone has led to the synthesis of various organic compounds, including aziridines and epoxides .
properties
IUPAC Name |
1-[4-(benzenesulfonyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11(15)12-7-9-14(10-8-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHDNIGKVTTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983632 | |
Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Phenylsulfonyl)phenyl)ethanone | |
CAS RN |
65085-83-8 | |
Record name | 65085-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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